3-(4-biphenylyl)-5-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one is a complex organic compound classified under the furochromenone derivatives. This compound features a unique structure that combines biphenyl and methoxyphenyl groups with a furochromene backbone, which contributes to its potential biological activities. The compound's molecular formula is , and it has a molecular weight of 444.5 g/mol. The IUPAC name for this compound reflects its structural components, emphasizing the biphenyl and methoxyphenyl substituents.
The synthesis of 3-(4-biphenylyl)-5-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one typically involves several key steps:
The reactions are generally conducted under controlled temperatures and may require specific catalysts or solvents to optimize yields. For instance, the use of Lewis acids or concentrated sulfuric acid can enhance the efficiency of the Friedel-Crafts reaction.
The molecular structure of 3-(4-biphenylyl)-5-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one can be described using its IUPAC name and various structural representations:
COC1=CC=C(C=C1)C2=CC(=O)OC3=CC4=C(C=C23)C(=CO4)C5=CC=C(C=C5)C6=CC=CC=C6
The structure includes multiple aromatic rings and a furochromene moiety, which are significant for its chemical reactivity and biological activity.
3-(4-biphenylyl)-5-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one can undergo various chemical transformations:
The specific conditions for these reactions vary based on the desired outcome, such as temperature, solvent choice, and reaction time. For example, oxidation typically requires acidic or basic media to facilitate the reaction.
Relevant data from spectral analyses (e.g., NMR, IR) can provide insights into its functional groups and structural integrity.
3-(4-biphenylyl)-5-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one has potential scientific uses in various fields:
The ongoing research into this compound continues to reveal its potential applications across multiple scientific disciplines.
CAS No.: 69-43-2
CAS No.: 116003-63-5
CAS No.: 21687-36-5
CAS No.: 12640-81-2
CAS No.: 1276186-19-6
CAS No.: 67619-92-5